molecular formula C8H10ClN B12299526 salzsaurem Dimethylanilin CAS No. 52827-70-0

salzsaurem Dimethylanilin

Cat. No.: B12299526
CAS No.: 52827-70-0
M. Wt: 155.62 g/mol
InChI Key: OHKAJFZPJNWBJK-UHFFFAOYSA-N
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Description

Salzsaurem Dimethylanilin, also known as N,N-Dimethylaniline, is an organic chemical compound that belongs to the class of substituted anilines. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This oily liquid is colorless when pure, but commercial samples are often yellow. It is an important precursor to dyes such as crystal violet and malachite green .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylaniline was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane:

C6H5NH2+2CH3IC6H5N(CH3)2+2HIC_6H_5NH_2 + 2CH_3I \rightarrow C_6H_5N(CH_3)_2 + 2HI C6​H5​NH2​+2CH3​I→C6​H5​N(CH3​)2​+2HI

Industrially, N,N-Dimethylaniline is produced by alkylation of aniline with methanol in the presence of an acid catalyst:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Similarly, it can also be prepared using dimethyl ether as the methylating agent .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles. Some of the key reactions include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Dimethylaniline finds extensive applications in various fields:

Mechanism of Action

The mechanism of action of N,N-Dimethylaniline involves its role as a precursor in various chemical reactions. For instance, in the synthesis of dyes, it undergoes electrophilic substitution reactions to form complex dye molecules. In polymerization processes, it acts as a promoter, facilitating the curing of resins by interacting with the polymer matrix .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylaniline: Another substituted aniline with ethyl groups instead of methyl groups.

    N-Methylaniline: Contains only one methyl group attached to the nitrogen atom.

    Aniline: The parent compound without any alkyl substitution.

Uniqueness

N,N-Dimethylaniline is unique due to its specific structure, which imparts distinct chemical reactivity and applications. Its tertiary amine structure makes it more reactive towards electrophiles compared to primary and secondary amines, allowing it to participate in a wider range of chemical reactions .

Properties

CAS No.

52827-70-0

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-chloro-2,3-dimethylaniline

InChI

InChI=1S/C8H10ClN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3

InChI Key

OHKAJFZPJNWBJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)N

Origin of Product

United States

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